molecular formula C12H20N4 B2953283 N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine CAS No. 2034511-41-4

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B2953283
CAS No.: 2034511-41-4
M. Wt: 220.32
InChI Key: SSCNODFGLZBSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is commonly used for forming C-N bonds in piperidine derivatives.

Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and cost-effective for large-scale production.

Types of Reactions:

    Oxidation: Piperidine derivatives can undergo oxidation reactions, often resulting in the formation of piperidinones.

    Reduction: Reductive amination is a key reaction in the synthesis of piperidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reductive amination typically uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products:

    Oxidation: Piperidinones.

    Reduction: Substituted piperidines.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

    Piperidine: A basic structure similar to N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine.

    Pyridine: Another nitrogen-containing heterocycle with different chemical properties.

    Piperazine: Contains two nitrogen atoms in a six-membered ring, differing in its pharmacological profile.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10-13-7-4-12(14-10)16-8-5-11(6-9-16)15(2)3/h4,7,11H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCNODFGLZBSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.